molecular formula C9H6BrNO2 B030822 4-Bromo-5-methylisatin CAS No. 147149-84-6

4-Bromo-5-methylisatin

Cat. No.: B030822
CAS No.: 147149-84-6
M. Wt: 240.05 g/mol
InChI Key: DKAVQCARZCYRIS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-5-methylisatin can be synthesized through various methods. One common approach involves the bromination of 5-methylisatin. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the fourth position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-methylisatin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Bromo-5-methylisatin has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.

    Medicine: It is an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic properties.

    Industry: It is used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-Bromo-5-methylisatin involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzyme activities, affecting various biochemical pathways. The bromine and methyl groups on the isatin ring play a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-5-methylisatin is unique due to the presence of both bromine and methyl groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable intermediate in the synthesis of various bioactive compounds .

Properties

IUPAC Name

4-bromo-5-methyl-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c1-4-2-3-5-6(7(4)10)8(12)9(13)11-5/h2-3H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKAVQCARZCYRIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)NC(=O)C2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10346325
Record name 4-Bromo-5-methylisatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147149-84-6
Record name 4-Bromo-5-methylisatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-5-methylisatin
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Q & A

Q1: What is the significance of 4-Bromo-5-methylisatin in pharmaceutical chemistry?

A1: this compound is a key starting material in the synthesis of Nolatrexed Dihydrochloride [, ]. Nolatrexed is a potent inhibitor of thymidylate synthase, an enzyme crucial for DNA synthesis, making it a target for anticancer therapies.

Q2: How is this compound transformed into Nolatrexed Dihydrochloride?

A2: Several synthetic routes utilize this compound as a precursor to Nolatrexed Dihydrochloride. One approach involves a multi-step process including a Baeyer-Villiger reaction, esterification, cyclization, an Ullmann reaction, and finally, salt formation to yield the final product []. A newer method utilizes potassium peroxydisulfate and sodium methoxide to directly convert this compound into the methyl anthranilate intermediate, simplifying the synthesis []. This newer method also optimizes the Ullmann reaction and copper removal steps, resulting in higher yield and purity.

Q3: Aside from Nolatrexed, are there other applications for this compound in chemical synthesis?

A3: Yes, research demonstrates that this compound can be used to synthesize 2-Amino-6-methyl-5-(pyridin-4-ylsulfanyl)-3H-quinazolin-4-one []. This synthesis highlights the versatility of this compound as a building block for various heterocyclic compounds, which are commonly found in pharmaceuticals and biologically active molecules. Additionally, the research discovered that 4-mercaptopyridine and its analogues can protect the bromo group on the quinazoline ring from unwanted substitution reactions during synthesis [].

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